molecular formula C7H11ClF3NO3 B1447102 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 1803571-64-3

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride

Cat. No.: B1447102
CAS No.: 1803571-64-3
M. Wt: 249.61 g/mol
InChI Key: JUDNNDOSBDBMLG-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3. It is a derivative of morpholine, a heterocyclic amine, and contains a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. The resulting intermediate is then subjected to carboxylation to form the carboxylic acid derivative. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates. In industry, it is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is largely dependent on its application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity for certain molecular targets, thereby influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

    4-(2,2,2-Trifluoroethyl)morpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    Morpholine-3-carboxylic acid: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    4-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with a piperidine ring instead of morpholine, leading to different biological activities.

Uniqueness: 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is unique due to the presence of both the trifluoroethyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further chemical modifications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNNDOSBDBMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-64-3
Record name 3-Morpholinecarboxylic acid, 4-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803571-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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